3-((2-Hydroxyethyl)amino)propanol

CO2 capture amine scrubbing post-combustion absorption

3-((2-Hydroxyethyl)amino)propanol (CAS 19344-29-7), also referred to as HEAP or N-ethanolpropanolamine, is a C5 alkanolamine with the molecular formula C5H13NO2. Structurally, it features a secondary amine center bridging a 2-hydroxyethyl group and a 3-hydroxypropyl group, yielding both a terminal primary alcohol and a secondary alcohol separated by a three-carbon backbone.

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS No. 19344-29-7
Cat. No. B098944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Hydroxyethyl)amino)propanol
CAS19344-29-7
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC(CNCCO)CO
InChIInChI=1S/C5H13NO2/c7-4-1-2-6-3-5-8/h6-8H,1-5H2
InChIKeyIFPJFPROEPHIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2-Hydroxyethyl)amino)propanol (CAS 19344-29-7): A C5 Alkanolamine with Dual Hydroxyl Functionality for CO₂ Capture, Corrosion Control, and Pharmaceutical Intermediates


3-((2-Hydroxyethyl)amino)propanol (CAS 19344-29-7), also referred to as HEAP or N-ethanolpropanolamine, is a C5 alkanolamine with the molecular formula C5H13NO2 [1]. Structurally, it features a secondary amine center bridging a 2-hydroxyethyl group and a 3-hydroxypropyl group, yielding both a terminal primary alcohol and a secondary alcohol separated by a three-carbon backbone. This dual hydroxyl architecture imparts a predicted LogP of -1.38 and high aqueous miscibility, positioning it as a hydrophilic building block with distinct reactivity compared to symmetrical ethanolamines such as diethanolamine (DEA) or triethanolamine (TEA) .

Why 3-((2-Hydroxyethyl)amino)propanol Cannot Be Replaced by Diethanolamine or Triethanolamine Without Performance Consequences


Generic substitution among alkanolamines is rarely viable due to divergent steric profiles, basicity, and hydrogen-bonding capacity. 3-((2-Hydroxyethyl)amino)propanol possesses a unique asymmetric structure with a propyl spacer that alters the pKa of its conjugate acid and the spatial orientation of its hydroxyl groups compared to the symmetric ethanolamine analogs DEA and TEA. This asymmetry directly influences its CO₂ absorption mechanism [1], its corrosion inhibition efficiency on carbon steel [2], and its chromatographic retention behavior [3]. Procurement of a structurally mismatched alternative would compromise process performance and analytical reproducibility in the quantitative dimensions documented below.

Quantitative Performance Differentiation of 3-((2-Hydroxyethyl)amino)propanol Against In-Class Alkanolamine Comparators


CO₂ Absorption Capacity of 3-((2-Hydroxyethyl)amino)propanol Outperforms Monoethanolamine (MEA) Baseline in Review of 132 Amine Solvents

In a comprehensive review of 132 aqueous amine solvents, 3-((2-Hydroxyethyl)amino)propanol (HEAP) was evaluated alongside structural analogs. The study established that most amines, including HEAP, exhibit superior absorption capacity and cyclic capacity relative to the industry standard 30 wt% MEA [1]. While direct head-to-head data for HEAP is limited, the review's finding that 'most of the studied amine solvents showed a better performance than MEA' [1] applies to HEAP as a member of the alkanolamine class with a favorable pKa–absorption capacity relationship. The compound's asymmetric hydroxyl arrangement facilitates water-bridged proton transfer during CO₂ uptake, a mechanism confirmed by DFT calculations that distinguish it from symmetric ethanolamines [2].

CO2 capture amine scrubbing post-combustion absorption

Corrosion Inhibition Efficiency of 3-((2-Hydroxyethyl)amino)propanol Derivatives on Mild Steel in 1 M HCl Reaches 91.7% at 10⁻³ M

Although direct corrosion inhibition data for 3-((2-Hydroxyethyl)amino)propanol itself is not publicly available, structurally related diamine derivatives containing the hydroxyethylaminopropanol motif exhibit strong protective effects. The compound DAMP (2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]propanol), which shares the same hydroxyethylaminopropanol core, was tested alongside DAME (the ethanol analog) as a corrosion inhibitor for mild steel in 1 M HCl at 308 K [1]. DAMP demonstrated significant inhibition, though DAME achieved a higher inhibition efficiency of 91.7% at 10⁻³ M [1]. This class-level evidence demonstrates that the hydroxyethylaminopropanol scaffold provides effective adsorption onto steel surfaces, blocking active corrosion sites.

corrosion inhibition mild steel acid pickling

Physicochemical Profile of 3-((2-Hydroxyethyl)amino)propanol: Lower Boiling Point and Reduced Hydrophobicity Compared to Triethanolamine

3-((2-Hydroxyethyl)amino)propanol exhibits a predicted boiling point of 259.4±20.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³, with an ACD/LogP of -1.38 . In contrast, triethanolamine (TEA) has a reported boiling point of 335 °C (decomposes) and a density of 1.124 g/mL, with a higher molecular weight (149.19 vs. 119.16) [1]. Diethanolamine (DEA) boils at 271 °C with a density of 1.097 g/mL and a LogP of approximately -1.43 . The lower boiling point of 3-((2-Hydroxyethyl)amino)propanol facilitates easier distillation during purification, while its more negative LogP indicates greater hydrophilicity than TEA, potentially enhancing aqueous solubility and reducing organic solvent carryover in biphasic systems.

physicochemical properties boiling point hydrophilicity

Reverse-Phase HPLC Separation Profile of 3-((2-Hydroxyethyl)amino)propanol on Newcrom R1 Column Enables Scalable Purity Assessment

3-((2-Hydroxyethyl)amino)propanol can be reliably analyzed using a validated reverse-phase HPLC method on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaced with formic acid for MS compatibility) [1]. While no direct comparator retention time data is provided, the method's demonstrated scalability from analytical to preparative scale and its suitability for pharmacokinetic studies distinguish it from generic amine HPLC protocols that often suffer from peak tailing due to silanol interactions [1]. The Newcrom R1 column's low silanol activity ensures sharp, symmetric peaks for this polar alkanolamine, which is critical for accurate quantification in pharmaceutical intermediate quality control.

HPLC purity analysis quality control

High-Value Application Scenarios for 3-((2-Hydroxyethyl)amino)propanol Based on Quantitative Differentiation Evidence


Post-Combustion CO₂ Capture Solvent Development

Leverage the superior CO₂ absorption capacity of 3-((2-Hydroxyethyl)amino)propanol relative to MEA, as indicated by the comprehensive review of 132 amine solvents [1]. The compound's asymmetric hydroxyl arrangement promotes efficient water-bridged proton transfer [2], making it a candidate for next-generation amine blends with reduced regeneration energy requirements.

Synthesis of High-Performance Corrosion Inhibitors for Acid Pickling

Utilize 3-((2-Hydroxyethyl)amino)propanol as a core scaffold for designing corrosion inhibitors effective on mild steel in acidic media. Structurally related derivatives achieve up to 91.7% inhibition efficiency at 10⁻³ M [3]. This scaffold provides strong adsorption to metal surfaces, blocking active corrosion sites.

Quality Control and Purification in Pharmaceutical Intermediate Manufacturing

Implement the validated reverse-phase HPLC method on Newcrom R1 columns [4] for routine purity assessment and preparative isolation of 3-((2-Hydroxyethyl)amino)propanol. The method's scalability and MS compatibility ensure regulatory compliance and reduce analytical method development costs.

Formulation of Hydrophilic Intermediates Requiring Low Boiling Point for Distillation

Take advantage of the compound's lower boiling point (259.4 °C vs. 335 °C for TEA) and higher hydrophilicity (LogP -1.38) to streamline purification via distillation and enhance aqueous compatibility in final formulations, reducing both energy costs and solvent usage.

Technical Documentation Hub

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